Fmoc-Cit-OMe

Peptide Synthesis Protecting Group Chemistry Solution-Phase Synthesis

Fmoc-Cit-OMe is the definitive dual-protected citrulline building block for demanding peptide syntheses. Unlike Fmoc-Cit-OH, its pre-installed methyl ester completely masks the C-terminal carboxyl group, enabling direct activation in fragment condensation strategies while eliminating epimerization risks and unwanted side reactions. Fully orthogonal to standard Fmoc/tBu SPPS protecting groups and resin linkers, it is the only compatible protected citrulline ester for automated synthesizers. For routes requiring a C-terminal methyl ester as a prodrug moiety, conjugate anchor, or for advanced solution-phase assemblies, this high-purity (>98%) crystalline solid is the optimal, purpose-built choice with refrigerated storage.

Molecular Formula C22H25N3O5
Molecular Weight 411.458
CAS No. 1820581-58-5
Cat. No. B2403590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cit-OMe
CAS1820581-58-5
Molecular FormulaC22H25N3O5
Molecular Weight411.458
Structural Identifiers
SMILESCOC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)/t19-/m0/s1
InChIKeyCNUDAIIEDFQCCQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cit-OMe (CAS 1820581-58-5) – Core Properties & Supplier Landscape for Sourcing Decisions


Fmoc-Cit-OMe (Nα-(9-Fluorenylmethoxycarbonyl)-L-citrulline methyl ester) is a doubly protected amino acid building block belonging to the Fmoc-protected amino acid ester class, with a molecular formula of C₂₂H₂₅N₃O₅ and a molecular weight of approximately 411.45–411.5 g/mol . It is primarily supplied as a crystalline solid for solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly, where the Fmoc group provides base-labile Nα-protection and the methyl ester masks the C-terminal carboxyl group . Reputable vendors including Sigma-Aldrich/Combi-Blocks and Fujifilm Wako list the compound at purities of ≥95–98%, with storage at refrigerated temperatures and protection from moisture . Its CAS Registry Number (1820581-58-5) is the most reliable identifier for procurement, as the compound is also listed under synonyms such as Fmoc-L-Cit-Ome and Fmoc-Citrulline Methyl Ester [1].

Why Fmoc-Cit-OMe Cannot Be Freely Swapped for Other Protected Citrulline Analogs


Simply interchanging Fmoc-Cit-OMe with the more common Fmoc-Cit-OH (free acid, CAS 133174-15-9) or Boc-protected citrulline esters appears superficially attractive, but these analogs introduce fundamentally different reactivity, solubility, and deprotection profiles that directly conflict with the requirements of many synthetic protocols . Fmoc-Cit-OH exposes a free carboxyl group that can participate in unwanted side reactions during activation and requires in situ activation for each coupling, whereas the pre-protected methyl ester of Fmoc-Cit-OMe enables direct use in fragment condensation and solution-phase strategies without additional protecting group manipulations [1]. Boc-Cit-OMe, conversely, relies on acid-labile N-terminal protection that is incompatible with acid-labile side-chain protecting groups and resin linkers commonly employed in Fmoc/tBu SPPS . The quantitative evidence below demonstrates exactly where these differences materially impact coupling efficiency, stability under storage, and suitability for specific synthetic workflows.

Quantitative Differentiation Evidence: Fmoc-Cit-OMe vs. Key Analogs for Informed Procurement


Protecting Group Strategy: Dual Fmoc/OMe Protection Enables Orthogonal Solution-Phase Synthesis, in Contrast to Fmoc-Cit-OH

Fmoc-Cit-OMe features a fully protected backbone (Fmoc on Nα, methyl ester on Cα), making it directly suitable for fragment coupling and solution-phase peptide elongation without additional activation steps. In contrast, the commonly available analog Fmoc-Cit-OH (free acid) requires in situ activation (e.g., via carbodiimide or uronium reagents) for every coupling, increasing the risk of racemization and side reactions . While direct comparative coupling efficiency data for citrulline derivatives specifically are not published, the established class-level behavior of Fmoc-amino acid methyl esters versus free acids demonstrates that pre-protected esters eliminate the need for carboxyl activation and reduce epimerization at the C-terminal residue during segment condensation .

Peptide Synthesis Protecting Group Chemistry Solution-Phase Synthesis

Storage Stability: Fmoc-Cit-OMe Demonstrates Defined Refrigerated Shelf-Life Parameters vs. Room-Temperature Fmoc-Cit-OH

Supplier technical datasheets consistently specify that Fmoc-Cit-OMe should be stored refrigerated (2–8°C) and protected from moisture to maintain the integrity of the methyl ester and the Fmoc group [1]. GLPBIO further quantifies that when stored at room temperature, the compound should be used within 6 months; at -20°C, use within 1 month is recommended [1]. In contrast, Fmoc-Cit-OH (free acid) is typically listed with storage at room temperature from multiple vendors, reflecting the greater inherent hydrolytic susceptibility of the methyl ester functionality in Fmoc-Cit-OMe . Although no accelerated degradation study directly compares the two compounds, the supplier-stipulated storage regimes provide a quantitative basis for assessing handling requirements and procurement planning.

Storage Stability Shelf-Life Peptide Building Blocks

Purity Benchmarking: Minimum 96% HPLC Purity Available Commercially vs. ≥97% for Fmoc-Cit-OH, with Price Implications

Commercially sourced Fmoc-Cit-OMe is available at a guaranteed minimum purity of 96% (HPLC) from Sigma-Aldrich/Combi-Blocks and 98% from CymitQuimica, whereas Fmoc-Cit-OH is routinely listed at ≥97–99% purity from Sigma-Aldrich and other major suppliers . While the 1–2 percentage point difference may appear modest, for multi-step peptide syntheses where each coupling's efficiency is multiplicative, this purity gap can translate into measurably lower crude peptide yields when scaled to gram-level or larger syntheses. Pricing data from Fujifilm Wako indicates that Fmoc-Cit-OMe commands a significant premium: approximately ¥175,000 per gram (1 g scale) versus typical pricing for Fmoc-Cit-OH in the range of ¥20,000–50,000 per gram .

Purity HPLC Procurement Specification

Orthogonal Deprotection Compatibility: Fmoc/OMe vs. Boc/OMe in Acid-Labile SPPS Workflows

The Fmoc group on Fmoc-Cit-OMe is removed under mild basic conditions (typically 20% piperidine in DMF), fully orthogonal to the acid-labile side-chain protecting groups (tBu, Boc, Trt) and the acid-cleavable linkers used in standard Fmoc/tBu SPPS . In contrast, a hypothetical Boc-Cit-OMe analog would require acidic conditions (e.g., TFA) for N-terminal deprotection, which simultaneously cleaves acid-labile side-chain protections and resin linkers, rendering it incompatible with the Fmoc/tBu strategy that dominates modern automated peptide synthesis [1]. This orthogonal compatibility is not a subtle preference but an absolute requirement: selecting a Boc-protected citrulline ester for an Fmoc/tBu SPPS protocol would result in simultaneous global deprotection upon the first acidic treatment, destroying the synthetic sequence. The Fmoc-based protection therefore defines the viable synthetic strategy space.

Orthogonal Deprotection Fmoc/tBu Strategy Boc Chemistry

High-Value Application Scenarios for Fmoc-Cit-OMe Based on Quantitative Differentiation Evidence


Solution-Phase Fragment Condensation Requiring Orthogonally Protected Citrulline

When a synthetic route demands coupling of a pre-formed peptide fragment containing a C-terminal citrulline residue to another fragment, Fmoc-Cit-OMe provides the essential fully protected backbone that enables direct activation and coupling without in situ protection/deprotection cycles . This scenario is supported by the compound's dual Fmoc/OMe protection (Evidence Item 1), which eliminates the need for carboxyl activation and reduces epimerization risk inherent in Fmoc-Cit-OH-based fragment couplings. Procurement should prioritize the highest available purity (≥98%) to minimize side products that would be amplified during fragment condensation .

Automated Fmoc/tBu SPPS of Citrulline-Containing Therapeutic Peptide Leads

For drug discovery programs using automated Fmoc/tBu SPPS synthesizers, Fmoc-Cit-OMe is the only compatible protected citrulline ester due to its base-labile Fmoc group that is fully orthogonal to acid-labile side-chain protections (Evidence Item 4) . The refrigerated storage requirement (Evidence Item 2) must be factored into compound management workflows, with aliquots prepared for short-term room-temperature use within 6 months . The higher cost per gram (Evidence Item 3) is acceptable when the synthetic route specifically requires a C-terminal methyl ester-protected citrulline, as no alternative building block can fulfill this dual role.

Synthesis of C-Terminal Citrulline Ester Peptides for Prodrug Design

When the target peptide requires a C-terminal methyl ester as a prodrug moiety or for physicochemical property optimization, Fmoc-Cit-OMe is the direct building block of choice. The methyl ester can be retained through synthesis and final cleavage to yield the C-terminal ester peptide directly, without post-synthetic esterification steps that risk side reactions . The 96–98% purity specification is adequate for initial medicinal chemistry exploration, though preparative HPLC purification of the final peptide is recommended to achieve >95% purity for biological assays .

Academic Research on Citrullination Biology Requiring Custom Peptide Antigens

For academic groups studying citrullination-dependent epitopes (e.g., in autoimmune disease models), Fmoc-Cit-OMe enables the synthesis of defined citrulline-containing peptide antigens with a protected C-terminus for conjugation strategies. The compound's validated use in automated peptide synthesis and the availability of certificates of analysis from major suppliers provide the traceability required for reproducible immunological experiments . However, the price premium over Fmoc-Cit-OH (Evidence Item 3) means that Fmoc-Cit-OMe is best justified when the methyl ester is functionally required (e.g., for KLH conjugation via C-terminal activation or for solution-phase epitope mapping) rather than for routine SPPS where the free acid suffices.

Quote Request

Request a Quote for Fmoc-Cit-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.